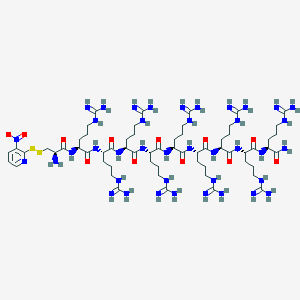
Cys(Npys)-(Arg)9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cys(Npys)-(Arg)9 is a synthetic peptide composed of cysteine (Cys) with a nitropyridylsulfenyl (Npys) protecting group and nine arginine (Arg) residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cys(Npys)-(Arg)9 typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The cysteine residue is protected with the Npys group to prevent unwanted reactions during the synthesis. The arginine residues are sequentially added to the growing peptide chain on a solid support. After the assembly of the peptide chain, the Npys group is removed under mild conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
Cys(Npys)-(Arg)9 undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The Npys group can be substituted with other protecting groups or functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or dimethyl sulfoxide (DMSO) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Thiol-containing reagents for the removal of the Npys group
Major Products
Disulfide Bonds: Formed during oxidation reactions.
Free Thiol Groups: Result from reduction reactions.
Modified Peptides: Obtained through substitution reactions
Scientific Research Applications
Cys(Npys)-(Arg)9 has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and cellular uptake mechanisms.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the development of novel biomaterials and bioconjugates
Mechanism of Action
The mechanism of action of Cys(Npys)-(Arg)9 involves its interaction with cellular membranes and proteins. The arginine residues facilitate cellular uptake through interactions with negatively charged cell membranes. The cysteine residue, once deprotected, can form disulfide bonds with target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cys(Acm)-(Arg)9: Similar structure but with an acetamidomethyl (Acm) protecting group.
Cys(Trt)-(Arg)9: Uses a trityl (Trt) protecting group instead of Npys.
Cys(Mmt)-(Arg)9: Contains a monomethoxytrityl (Mmt) protecting group
Uniqueness
Cys(Npys)-(Arg)9 is unique due to the Npys protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in applications requiring precise control over cysteine reactivity .
Properties
Molecular Formula |
C62H118N40O12S2 |
|---|---|
Molecular Weight |
1680.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanamide |
InChI |
InChI=1S/C62H118N40O12S2/c63-32(31-115-116-53-42(102(113)114)20-10-21-83-53)44(104)94-34(12-2-23-85-55(67)68)46(106)96-36(14-4-25-87-57(71)72)48(108)98-38(16-6-27-89-59(75)76)50(110)100-40(18-8-29-91-61(79)80)52(112)101-41(19-9-30-92-62(81)82)51(111)99-39(17-7-28-90-60(77)78)49(109)97-37(15-5-26-88-58(73)74)47(107)95-35(13-3-24-86-56(69)70)45(105)93-33(43(64)103)11-1-22-84-54(65)66/h10,20-21,32-41H,1-9,11-19,22-31,63H2,(H2,64,103)(H,93,105)(H,94,104)(H,95,107)(H,96,106)(H,97,109)(H,98,108)(H,99,111)(H,100,110)(H,101,112)(H4,65,66,84)(H4,67,68,85)(H4,69,70,86)(H4,71,72,87)(H4,73,74,88)(H4,75,76,89)(H4,77,78,90)(H4,79,80,91)(H4,81,82,92)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
InChI Key |
IJZUWTDQAPPMMA-CJSHHNLHSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)SSC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(N=C1)SSCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


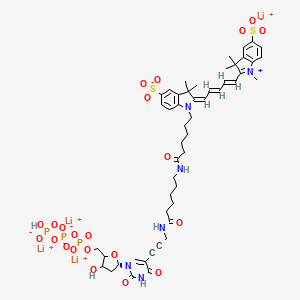
![(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide](/img/structure/B15139154.png)
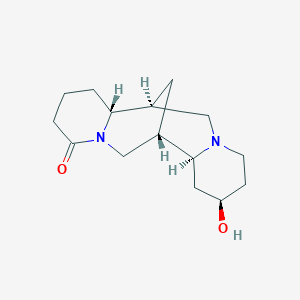
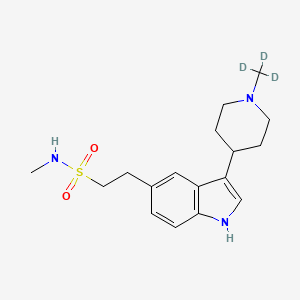
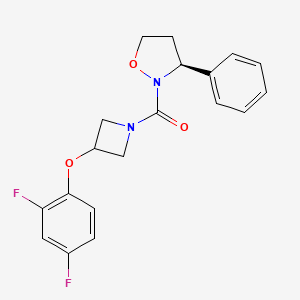
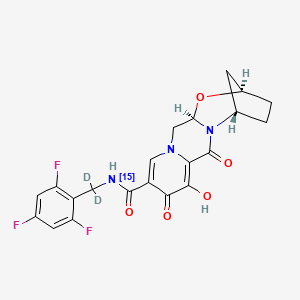

![5-(4-cyclopropylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B15139195.png)
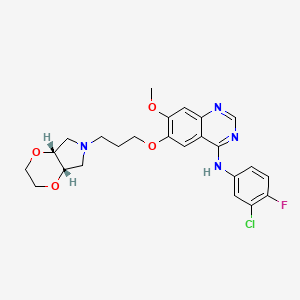
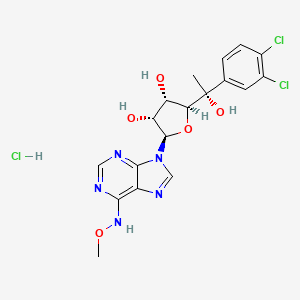
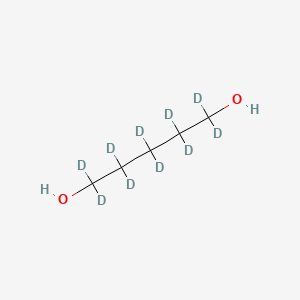
![7-[(1R)-2-[2-[2-fluoro-5-[[4-(2-propan-2-yl-1,3-thiazole-5-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]methyl]phenyl]ethylamino]-1-hydroxyethyl]-4-hydroxy-3H-1,3-benzothiazol-2-one](/img/structure/B15139225.png)
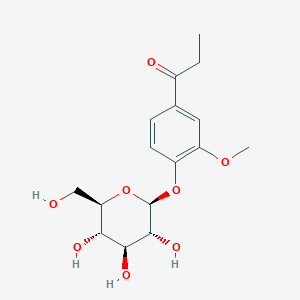
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139233.png)
